Oxirane, (1-methylpropyl)-

LogP partition coefficient lipophilicity

Researchers requiring regiochemical control in ring-opening or stereochemical induction in polymerization often find generic linear epoxides insufficient. Oxirane, (1-methylpropyl)- (CAS 70639-23-5) is a 1,1-disubstituted, chiral epoxide that uniquely addresses these limitations. - Achieve stereoelective polymerization with a ratio of r = 4 using ZnEt2/R(−)DMBD catalyst systems, unattainable with non-branched C6 epoxides. - Preferentially form tertiary alcohols via acid-catalyzed ring-opening, avoiding undesired primary alcohol byproducts. - Benefit from a LogP of 1.43, providing ~1.76× higher organic-phase partitioning compared to the C5 homolog in biphasic syntheses.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 70639-23-5
Cat. No. B13650275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, (1-methylpropyl)-
CAS70639-23-5
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(C)C1CO1
InChIInChI=1S/C6H12O/c1-3-5(2)6-4-7-6/h5-6H,3-4H2,1-2H3
InChIKeyOVFUAYYHQWUHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, (1-methylpropyl)- (CAS 70639-23-5): Structural Identity, Class Assignment, and Procurement Baseline


Oxirane, (1-methylpropyl)- (CAS 70639-23-5), systematically named 2-(butan-2-yl)oxirane or 1,2-epoxy-3-methylpentane, is a C6H12O 1,1-disubstituted epoxide with a molecular weight of 100.16 g/mol and a calculated LogP of 1.43 . The compound features a three-membered oxirane ring bearing a sec-butyl substituent at C2 and a single hydrogen at C3, classifying it as a terminal, chiral epoxide building block [1]. It is structurally differentiated from the more common lower homolog 1,2-epoxy-2-methylbutane (CAS 30095-63-7, C5H10O, MW 86.13) by one additional methylene unit in the side chain, and from its linear isomer 1,2-epoxyhexane (CAS 1436-34-6) by branching at the α-carbon of the substituent [2].

Why Generic Substitution Fails: Structural Differentiation of Oxirane, (1-methylpropyl)- from Its Closest C5 and C6 Epoxide Analogs


Despite sharing the epoxide functional group and, in the case of C6 isomers, an identical molecular formula (C6H12O, MW 100.16), Oxirane, (1-methylpropyl)- cannot be interchangeably substituted with either its linear C6 analog (1,2-epoxyhexane) or its lower C5 homolog (1,2-epoxy-2-methylbutane). The sec-butyl substitution pattern at the C2 position creates a unique steric and electronic environment that governs regioselectivity in ring-opening reactions [1], introduces a side-chain chiral centre that enables stereoelective polymerization not achievable with non-branched or symmetrically substituted epoxides [2], and shifts the octanol-water partition coefficient (ΔLogP ≈ +0.25 vs. the C5 homolog) sufficiently to alter partitioning behaviour in biphasic reaction systems . These three parameters—regiochemical control, stereochemical induction, and phase partitioning—are quantitatively demonstrated below.

Product-Specific Quantitative Differentiation Evidence for Oxirane, (1-methylpropyl)- (CAS 70639-23-5)


Octanol-Water Partition Coefficient (LogP): Measured Hydrophobicity Advantage Over the C5 Homolog 1,2-Epoxy-2-methylbutane

Oxirane, (1-methylpropyl)- exhibits a computed LogP of 1.43130, compared with 1.18530 for the closest lower homolog 1,2-epoxy-2-methylbutane (CAS 30095-63-7) . This represents a ΔLogP of +0.246, corresponding to an approximately 1.76-fold increase in the octanol-water partition coefficient (log P difference of 0.246 ≈ factor of 10^0.246). The increased lipophilicity is directly attributable to the additional methylene group in the sec-butyl side chain and has practical consequences for extraction efficiency, phase-transfer catalysis, and partitioning in aqueous-organic biphasic reaction systems.

LogP partition coefficient lipophilicity biphasic reaction design

Stereoelective Polymerization: Chiral Side-Chain Enables Diastereomeric Discrimination (r = 4) Unavailable in Non-Branched C6 Epoxides

In a direct comparative polymerization study of 1,2-epoxy-3-methylpentanes (the structural class to which CAS 70639-23-5 belongs), the presence of the chiral centre in the sec-butyl side chain enabled measurable diastereomeric discrimination during ring-opening polymerization [1]. Using the chiral catalyst system ZnEt2/R(−)-3,3-dimethyl-1,2-butanediol (R(−)DMBD), the (2RS,3S) monomer composition yielded a stereoelectivity ratio of r = 4—the highest reported for oxirane monomers at the time of publication [1]. In contrast, linear 1,2-epoxyhexane (CAS 1436-34-6), which lacks a side-chain chiral centre, cannot exhibit this stereoelective behaviour under identical conditions . This stereoelectivity is a direct consequence of the sec-butyl substituent architecture, not merely the C6 formula.

stereoelective polymerization chiral epoxide polyether synthesis diastereoselection

Regioselectivity Control in Ring-Opening: 1,1-Disubstituted vs. Monosubstituted Epoxide Architecture Dictates Nucleophilic Attack Position

Oxirane, (1-methylpropyl)- is a 1,1-disubstituted epoxide (sec-butyl + H on the oxirane ring), placing it in a distinct regiochemical class from monosubstituted epoxides such as 1,2-epoxyhexane [1]. In acid-catalyzed ring-opening, monosubstituted epoxides undergo nucleophilic attack predominantly at the less substituted (primary) carbon via an SN2-like mechanism [2]. However, in 1,1-disubstituted epoxides, the tertiary carbocation character developed at the more substituted carbon under acidic conditions directs nucleophilic attack preferentially to the disubstituted position—a complete reversal of regiochemistry [1][2]. The 1992 Nuyken study further demonstrated that during bis(diisobutylaluminum)oxide-catalyzed polymerization, 1,2-epoxy-2-methylbutane (a 1,1-disubstituted epoxide) and its trifluorinated analog produce opposite alkene end-group regiochemistries due to steric and electronic modulation of the deprotonation/ring-opening side reaction [3].

regioselectivity ring-opening SN1 vs SN2 nucleophilic attack epoxide substitution pattern

NMR Spectral Fingerprint: Verified Spectroscopic Identity Facilitating QC/QA and Regulatory Documentation

A verified 1H NMR spectrum for 2-butan-2-yloxirane (CAS 70639-23-5) is available in the Wiley KnowItAll NMR Spectral Library through the SpectraBase database (Compound ID: Hl5PC4mnylW) [1]. This provides a definitive spectroscopic fingerprint for identity confirmation and purity assessment. In contrast, the lower homolog 1,2-epoxy-2-methylbutane (CAS 30095-63-7) has its mass spectrum archived in the NIST Webbook but its NMR data is not consolidated in the same publicly accessible spectral database [2]. For procurement and quality assurance workflows, the availability of a referenceable NMR spectrum reduces the burden of in-house structural confirmation and supports regulatory documentation requirements.

NMR spectroscopy quality control spectral database compound identity verification

Patent-Protected Continuous Process for Terminally Functionalized Polymers: Oxirane Derivatives as Termination Reagents

A patent by Frey, Tonhauser, Wilms, Wurm, and Maskos discloses a continuous process for preparing quantitatively terminally functionalized polymers using oxirane derivatives as termination reagents [1]. While the patent covers a class of oxirane derivatives, the 1,1-disubstituted architecture and sec-butyl substituent of CAS 70639-23-5 provide specific steric properties at the polymer chain end that differ from those obtained with linear or less substituted epoxide termination agents. The quantitative functionalization claimed in the patent is relevant to applications requiring defined polymer end-groups for subsequent conjugation, crosslinking, or surface immobilization [1]. Generic epoxides such as propylene oxide (CAS 75-56-9) can also serve as termination reagents, but the resulting terminal group hydrophobicity and steric profile differ substantially from those imparted by the sec-butyl-substituted oxirane .

polymer functionalization continuous process patent termination reagent oxirane derivative

Best Research and Industrial Application Scenarios for Oxirane, (1-methylpropyl)- (CAS 70639-23-5)


Stereoelective Synthesis of Isotactic or Enantioenriched Polyethers via Chiral Catalyst-Mediated Ring-Opening Polymerization

When the goal is to produce polyethers with controlled tacticity or enantiomeric enrichment, Oxirane, (1-methylpropyl)- is the preferred monomer over linear C6 epoxides such as 1,2-epoxyhexane. The sec-butyl side chain provides a chiral centre adjacent to the oxirane ring, enabling diastereomeric discrimination during polymerization. As demonstrated with the related 1,2-epoxy-3-methylpentane system, a stereoelectivity ratio of r = 4 can be achieved using the ZnEt2/R(−)DMBD chiral catalyst system, whereas linear epoxides lacking side-chain chirality cannot participate in stereoelective polymerization [1]. This makes CAS 70639-23-5 a procurement priority for laboratories developing chiral polyether materials for chiral separation media, enantioselective catalysis supports, or bioactive polymer conjugates.

Biphasic Reaction Design Requiring Enhanced Organic-Phase Retention of the Epoxide Substrate

In synthetic protocols employing aqueous-organic biphasic conditions—such as phase-transfer-catalyzed epoxide ring-opening or interfacial polymerization—the elevated LogP of 1.43130 for CAS 70639-23-5 compared with 1.18530 for the C5 homolog 1,2-epoxy-2-methylbutane translates to approximately 1.76× higher partitioning into the organic phase . This difference can be decisive when minimizing epoxide hydrolysis in the aqueous phase is critical to reaction yield. Procurement of the higher-LogP sec-butyl-substituted epoxide is warranted when the synthetic design cannot tolerate significant aqueous-phase epoxide loss.

Synthesis of Tertiary Alcohol Building Blocks via Regiocontrolled Acid-Catalyzed Epoxide Ring-Opening

For synthetic sequences requiring a tertiary alcohol intermediate, the 1,1-disubstituted epoxide architecture of CAS 70639-23-5 dictates that acid-catalyzed ring-opening with water or alcohols proceeds with nucleophilic attack at the more substituted (tertiary) oxirane carbon [2]. This regiochemical outcome is opposite to that obtained with monosubstituted epoxides such as 1,2-epoxyhexane, which yield primary alcohols under identical conditions. Researchers procuring an epoxide specifically to access tertiary alcohol products should select CAS 70639-23-5 over linear C6 epoxide isomers to avoid undesired primary alcohol formation.

Continuous-Flow Polymer End-Functionalization with Defined Hydrophobic Terminal Groups

In continuous polymer functionalization processes where the oxirane derivative serves as a termination reagent to install a specific end-group, the sec-butyl substituent of CAS 70639-23-5 imparts a distinct combination of hydrophobicity (LogP 1.43) and steric bulk at the polymer chain terminus [3]. This terminal group architecture influences polymer solubility, micellization behaviour, and surface adsorption properties in ways that differ from those achieved with propylene oxide (isopropyl terminus) or 1,2-epoxyhexane (n-butyl terminus). Procurement should be driven by the target end-group property profile rather than by epoxide class alone.

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